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Compound Name: Methylhesperidin

Cat. No.: B8135454 Get Quote

Prepared for Researchers, Scientists, and Drug
Development Professionals
Introduction: Methylhesperidin is a flavanone glycoside, specifically a methylated derivative of

hesperidin, a bioflavonoid abundantly found in citrus fruits. Its enhanced solubility compared to

its parent compound, hesperidin, has made it a subject of interest in pharmaceuticals and

cosmetics. This document provides a comprehensive overview of the chemical structure,

spectral properties, and relevant experimental protocols for methylhesperidin, intended to

serve as a technical resource for the scientific community.

Chemical Structure and Identification
Methylhesperidin is structurally characterized as hesperidin in which the hydroxyl group at the

3'-position of the B-ring has been replaced by a methoxy group.[1] This modification alters its

physicochemical properties, notably its solubility.

Table 1: Chemical Identifiers for Methylhesperidin
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Identifier Value Source

IUPAC Name

(2S)-2-(3,4-

dimethoxyphenyl)-5-hydroxy-7-

[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

[[(2R,3R,4R,5R,6S)-3,4,5-

trihydroxy-6-methyloxan-2-

yl]oxymethyl]oxan-2-yl]oxy-2,3-

dihydrochromen-4-one

--INVALID-LINK--[1]

Molecular Formula C₂₉H₃₆O₁₅ --INVALID-LINK--[1]

Molecular Weight 624.6 g/mol --INVALID-LINK--[1]

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(

C(O2)OC3=CC(=C4C(=O)CC(

OC4=C3)C5=CC(=C(C=C5)O

C)OC)O)O)O)O)O)O)O

--INVALID-LINK--

InChI Key
GUMSHIGGVOJLBP-

SLRPQMTOSA-N
--INVALID-LINK--

CAS Number 11013-97-1 --INVALID-LINK--[1]

Spectral Properties
The spectral data for methylhesperidin are crucial for its identification and quantification.

While comprehensive spectral data for methylhesperidin are not as widely published as for its

parent compound, hesperidin, the following tables summarize the available and expected

spectral characteristics.

UV-Visible Spectroscopy
Table 2: UV-Visible Spectral Data for Methylhesperidin
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λmax (nm) Solvent Reference

226, 282 Not Specified --INVALID-LINK--[2]

~283-290 Methanol or NaOH solution
Expected based on hesperidin

data[3][4][5]

Note: Flavanones typically exhibit two major absorption bands in their UV-Vis spectra.[6]

Infrared (IR) Spectroscopy
The IR spectrum of methylhesperidin is expected to be very similar to that of hesperidin, with

the key difference arising from the additional C-O stretching from the new methoxy group and a

potential change in the O-H stretching band.

Table 3: Expected IR Absorption Bands for Methylhesperidin (based on Hesperidin data)

Wavenumber (cm⁻¹)
Functional Group
Assignment

Reference (Hesperidin)

~3400-3550
O-H stretching (phenolic and

alcoholic)
[7][8]

~2900-3000
C-H stretching (aliphatic and

aromatic)
[7][8]

~1645-1650
C=O stretching (conjugated

ketone in C-ring)
[7][8]

~1515-1610 C=C stretching (aromatic) [7][8]

~1000-1300
C-O stretching (ethers,

alcohols, glycosidic bond)
[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data for methylhesperidin are scarce in the literature. However, the spectra can

be predicted based on the well-documented assignments for hesperidin. The most notable

differences would be the appearance of a singlet around 3.8-3.9 ppm in the ¹H NMR spectrum
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corresponding to the additional methoxy group, and a corresponding signal in the ¹³C NMR

spectrum. The chemical shifts of the protons and carbons in the B-ring would also be affected

by the methylation.

Table 4: Predicted ¹H and ¹³C NMR Data for Methylhesperidin (based on Hesperidin)

Nucleus
Predicted Chemical
Shift (δ, ppm)

Key Differences
from Hesperidin

Reference
(Hesperidin)

¹H NMR

Aromatic Protons 6.0 - 7.5

Shifts in B-ring

protons (H-2', H-5', H-

6')

[8][9][10]

Anomeric Protons ~4.5 and ~5.0 Similar to hesperidin [9][10]

Methoxy Protons
Two singlets (~3.8-

3.9)

Appearance of a new

singlet for the 3'-OCH₃

group

[8][9]

¹³C NMR

Carbonyl Carbon (C-

4)
~197 Similar to hesperidin [8][9]

Aromatic Carbons 95 - 165
Shifts in B-ring

carbons (C-1' to C-6')
[8][9][11]

Methoxy Carbons Two signals (~56)

Appearance of a new

signal for the 3'-OCH₃

carbon

[8][9]

Mass Spectrometry (MS)
The mass spectrum of methylhesperidin would show a molecular ion peak corresponding to

its molecular weight. The fragmentation pattern is expected to be similar to hesperidin,

involving the cleavage of the glycosidic bond.

Table 5: Expected Mass Spectrometry Data for Methylhesperidin
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Ion m/z (expected) Description
Reference
(Hesperidin
Fragmentation)

[M+H]⁺ 625.2
Protonated molecular

ion
Based on MW[1]

[M-H]⁻ 623.2
Deprotonated

molecular ion
--INVALID-LINK--[1]

Aglycone fragment 317

Resulting from the

loss of the rutinoside

moiety (308 Da)

[12][13]

Experimental Protocols
Synthesis of Methylhesperidin
Methylhesperidin is typically synthesized by the methylation of hesperidin.

Protocol: Methylation of Hesperidin with Dimethyl Sulfate

Dissolution: Dissolve hesperidin in an aqueous alkaline solution, such as sodium hydroxide

or potassium hydroxide.

Methylation: Add a methylating agent, such as dimethyl sulfate, dropwise to the solution

while stirring. Other methylating agents like methyl iodide or methyl

trifluoromethanesulfonate can also be used.[9]

Reaction: Maintain the reaction at room temperature with continuous stirring for several

hours (e.g., 6-8 hours).

Neutralization: Adjust the pH of the reaction mixture to 4-5 using an acid like sulfuric acid or

glacial acetic acid.[9]

Extraction: Extract the product with a suitable organic solvent, such as n-butanol.

Purification: Evaporate the organic solvent under reduced pressure. The resulting residue

can be recrystallized from a solvent like isopropanol or 95% ethanol to obtain purified
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methylhesperidin.[9]

General Protocols for Spectral Analysis
UV-Visible Spectroscopy: A solution of methylhesperidin is prepared in a suitable solvent

(e.g., methanol, ethanol, or a buffer solution). The UV-Vis spectrum is recorded using a

spectrophotometer, typically over a range of 200-400 nm, to determine the wavelengths of

maximum absorbance (λmax).[4]

Infrared Spectroscopy: A small amount of the solid sample is mixed with potassium bromide

(KBr) and pressed into a pellet. The IR spectrum is then recorded using an FTIR

spectrometer.

NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or

methanol-d₄). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Mass Spectrometry: The sample is introduced into the mass spectrometer, often via an LC-

MS interface. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are

determined.

Biological Activity and Signaling Pathways
Methylhesperidin has been shown to possess biological activities, including anti-inflammatory

and antioxidant effects. It has been reported that methylhesperidin, along with hesperidin, can

reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor

Necrosis Factor-alpha (TNF-α) by inhibiting the phosphorylation of Akt and Protein Kinase C

(PKC).[14]
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Caption: Inhibition of TNF-α induced VCAM-1 expression by Methylhesperidin.

This guide provides a foundational understanding of methylhesperidin's chemical and spectral

characteristics. Further research is encouraged to fully elucidate its properties and potential

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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